molecular formula C16H16ClNO4S B1669783 Daltroban CAS No. 79094-20-5

Daltroban

Cat. No.: B1669783
CAS No.: 79094-20-5
M. Wt: 353.8 g/mol
InChI Key: IULOBWFWYDMECP-UHFFFAOYSA-N
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Description

Daltroban is a thromboxane A2 receptor antagonist that was originally described in the mid-1980s by Boehringer Mannheim. It is known for its ability to inhibit the effects of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury .

Mechanism of Action

Target of Action

Daltroban, also known as BM 13505 or SKF 96148 , is a selective and specific antagonist of the Thromboxane A2 receptor (TP receptor) . The TP receptor is a primary target of this compound and plays a crucial role in mediating vasoconstriction and promoting platelet aggregation .

Mode of Action

This compound interacts with its primary target, the TP receptor, by acting as a partial agonist . This means that while this compound can bind to the TP receptor and elicit a response, it is unable to induce a maximal response compared to full agonists . This interaction with the TP receptor results in changes such as decreased platelet aggregation and vasoconstriction .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the metabolism of arachidonic acid (AA) to thromboxane A2 (TxA2) and the F2 isoprostanes . These pathways play important roles in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . By acting as a partial agonist at TP receptors, this compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation and vasoconstriction . By acting as a partial agonist at TP receptors, this compound can decrease these responses, which are typically induced by full agonists . This can lead to a reduction in pulmonary arterial pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the metabolism of arachidonic acid, a process in which this compound is involved . .

Preparation Methods

Daltroban is synthesized in three steps from P-phenylethylamine. The synthetic route involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Daltroban undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Daltroban has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of thromboxane receptor antagonists and their synthesis.

    Biology: It is used to study the role of thromboxane A2 in various biological processes, including platelet aggregation and vasoconstriction.

    Medicine: this compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury.

    Industry: This compound is used in the development of new pharmaceuticals targeting thromboxane receptors.

Comparison with Similar Compounds

Daltroban is compared with other thromboxane A2 receptor antagonists, such as KT2-962. While both compounds inhibit thromboxane A2 receptors, this compound has been shown to have unique properties in terms of its partial agonist activity at these receptors. This partial agonist activity may contribute to its therapeutic effects in certain conditions .

Similar compounds include:

This compound’s uniqueness lies in its partial agonist activity, which distinguishes it from other thromboxane A2 receptor antagonists that act purely as antagonists .

Properties

IUPAC Name

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULOBWFWYDMECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046501
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79094-20-5
Record name Daltroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daltroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Daltroban?

A1: this compound exerts its effects by selectively antagonizing TXA2 receptors. [, , , , , , , ]. This means it binds to these receptors and blocks the actions of TXA2, a potent vasoconstrictor and inducer of platelet aggregation.

Q2: How does this compound affect blood pressure?

A2: By blocking TXA2 receptors, this compound can prevent TXA2-mediated vasoconstriction. In animal models of hypertension, including pregnancy-induced hypertension and those related to adriamycin nephropathy, this compound administration normalized blood pressure. [, , , ].

Q3: How does this compound impact renal function in obstructive jaundice?

A4: Studies in rats with bile-duct ligation, a model of obstructive jaundice, demonstrate that this compound can normalize glomerular filtration rate (GFR), which is often impaired in this condition. []. This effect is attributed to this compound's ability to block the actions of increased thromboxane levels in the kidneys. [].

Q4: Can this compound influence the exercise pressor reflex?

A5: Research suggests that this compound can attenuate the exaggerated exercise pressor reflex observed in rat models of peripheral artery disease and heart failure. [, , , ]. This effect is likely related to its ability to block TXA2 receptors on the sensory endings of thin fiber muscle afferents, which are involved in mediating this reflex. [, , ].

Q5: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A6: Yes, some studies investigate the SAR of this compound analogs. For instance, researchers designed and synthesized chloroquinolylvinyl derivatives, aiming to develop a dual antagonist of TXA2 and LTD4 receptors. []. These studies highlight how structural modifications can impact this compound's activity and potentially lead to the development of compounds with improved potency and selectivity for specific therapeutic applications.

Q6: Are there any studies investigating the effects of this compound on cultured cells?

A8: Yes, this compound's effects have been investigated in various cell culture models. For instance, it has been shown to protect cultured neonatal rat heart cells from damage induced by oxygen and glucose deprivation. []. This suggests a potential protective effect of this compound on cardiac cells under ischemic conditions.

Q7: What are the findings from in vivo studies using this compound in models of atherosclerosis?

A9: In a study using cholesterol-fed rabbits (a model of atherosclerosis), this compound effectively antagonized the enhanced platelet aggregation and thromboxane formation observed in this condition. []. While the study did not find an effect on atherosclerotic plaque formation itself, the reduction in platelet hyperreactivity suggests a potential role for this compound in addressing this aspect of the disease. [].

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